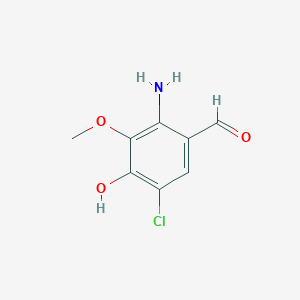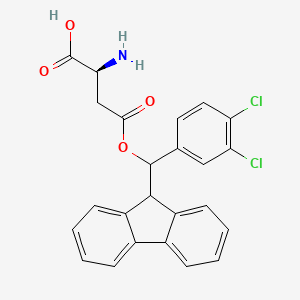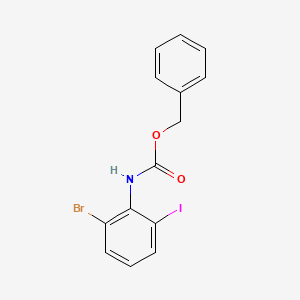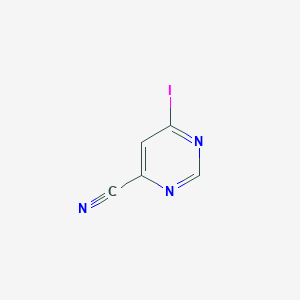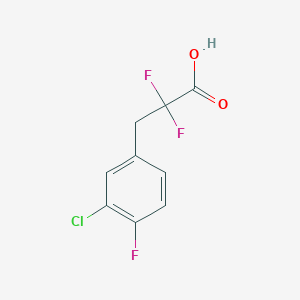
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of chloro, fluoro, and difluoropropanoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid typically involves the introduction of chloro and fluoro substituents onto a phenyl ring, followed by the addition of a difluoropropanoic acid group. Common synthetic routes include:
Halogenation: Introduction of chloro and fluoro groups onto a phenyl ring using halogenating agents such as chlorine and fluorine.
Friedel-Crafts Acylation: Attachment of the difluoropropanoic acid group to the halogenated phenyl ring using acylating agents and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The chloro and fluoro substituents can enhance binding affinity and specificity, while the difluoropropanoic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 2-Chloro-4-fluorophenylboronic acid
Uniqueness
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a difluoropropanoic acid group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H6ClF3O2/c10-6-3-5(1-2-7(6)11)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15) |
Clave InChI |
DSMFPMGPNAJNKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)(F)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


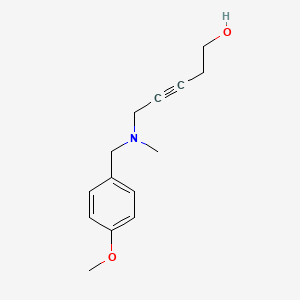

![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)
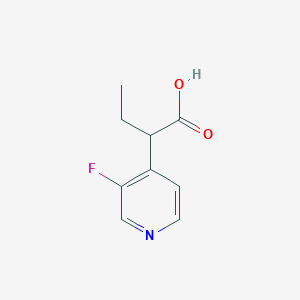

![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
